molecular formula C7H4BrFN2 B12330284 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

3-Bromo-4-fluoropyrazolo[1,5-a]pyridine

Cat. No.: B12330284
M. Wt: 215.02 g/mol
InChI Key: WUVUOWUFQVWPFA-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of both bromine and fluorine atoms attached to the pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine typically involves the fluorination and bromination of pyrazolo[1,5-a]pyridine derivatives. One common method involves the reaction of pyrazolo[1,5-a]pyridine with bromine and fluorine-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
  • 3-Fluoropyrazolo[1,5-a]pyridine
  • 4-Bromo-3-fluoropyrazolo[1,5-a]pyridine

Uniqueness

3-Bromo-4-fluoropyrazolo[1,5-a]pyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyrazolo[1,5-a]pyridine ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

3-bromo-4-fluoropyrazolo[1,5-a]pyridine

InChI

InChI=1S/C7H4BrFN2/c8-5-4-10-11-3-1-2-6(9)7(5)11/h1-4H

InChI Key

WUVUOWUFQVWPFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)Br)C(=C1)F

Origin of Product

United States

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